![molecular formula C19H19N3O5S B2972821 N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923226-60-2](/img/structure/B2972821.png)
N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various tools like cheminformatics which includes SMILES, SDfile converters, tautomer generators, fragmentation of molecules, and QSAR properties .Aplicaciones Científicas De Investigación
Catalytic Behavior in Transfer Hydrogenation
Compounds with pyrazole and methanesulfonamide functionalities have been studied for their catalytic behavior, particularly in transfer hydrogenation reactions. For instance, ruthenium complexes containing substituted bis(pyrazolyl)methane ligands have demonstrated catalytic activity in the transfer hydrogenation of ketones. These findings suggest potential applications in synthetic chemistry and catalysis (Carrión et al., 2007).
Interactions in Aqueous Solutions
Studies on interactions in aqueous solutions of quinoxaline derivatives, which share structural similarities with the compound of interest, have been conducted to understand the effect of temperature and concentration on volumetric and acoustic properties. Such research provides valuable insights into the solute-solute and solute-solvent interactions, which are crucial for the development of pharmaceutical formulations and chemical processes (Raphael et al., 2015).
Anti-Inflammatory and Analgesic Activities
Research on celecoxib derivatives, which include pyrazole and sulfonamide groups, has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Küçükgüzel et al., 2013).
COX-2 Inhibition
The introduction of methanesulfonamide groups to pyrazole derivatives has been shown to significantly enhance their COX-2 inhibitory activity, indicating potential applications in the development of anti-inflammatory drugs (Singh et al., 2004).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound’s primary targets are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a vital role in cell division and intracellular transport .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . It has been shown to induce apoptosis and cause cell cycle arrest in both the S-phase and G2/M-phase . This leads to a decrease in the proliferation of cancer cells .
Propiedades
IUPAC Name |
N-[2-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)22-17(13-7-8-18-19(9-13)27-11-26-18)10-16(20-22)14-5-3-4-6-15(14)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVITKWBWQTLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

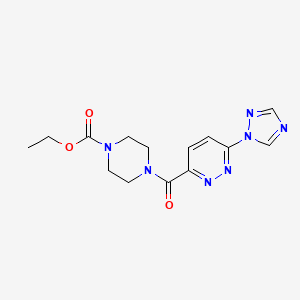

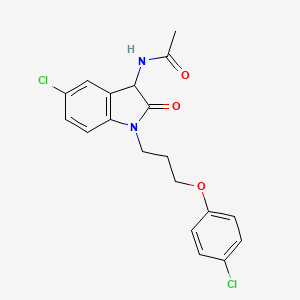
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone](/img/structure/B2972745.png)
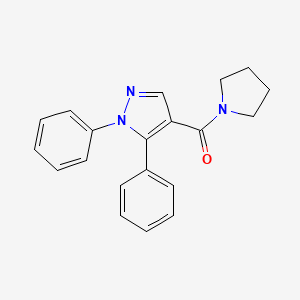
![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)
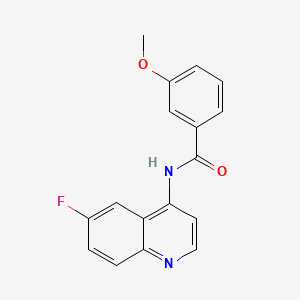

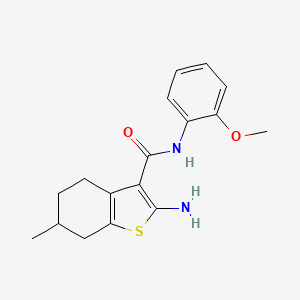
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(morpholino)methanone](/img/structure/B2972755.png)
![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)
